

Spectroscopic Characterization of 1,6-Diiodohexane: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Diiodohexane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,6-diiodohexane**, a key bifunctional alkylating agent utilized in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for **1,6-diiodohexane** is summarized in the following tables for clarity and comparative analysis.

Table 1: ^1H NMR Spectroscopic Data for 1,6-Diiodohexane

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.19	Triplet	4H	$\text{I}-\text{CH}_2-(\text{CH}_2)_4-\text{CH}_2-\text{I}$
1.85	Quintet	4H	$\text{I}-\text{CH}_2-\text{CH}_2-(\text{CH}_2)_2-\text{CH}_2-\text{CH}_2-\text{I}$
1.43	Quintet	4H	$\text{I}-(\text{CH}_2)_2-\text{CH}_2-\text{CH}_2-(\text{CH}_2)_2-\text{I}$

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 1,6-Diiodohexane

Chemical Shift (ppm)	Assignment
33.5	I-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -I
30.5	I-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -I
7.2	I-CH ₂ -(CH ₂) ₄ -CH ₂ -I

Solvent: CDCl₃, Reference: TMS (0 ppm) (Predicted Data)

Table 3: IR Spectroscopic Data for 1,6-Diiodohexane

Wavenumber (cm ⁻¹)	Intensity	Assignment
2935	Strong	C-H stretch (asymmetric)
2858	Strong	C-H stretch (symmetric)
1458	Medium	CH ₂ bend (scissoring)
1255	Medium	CH ₂ wag
1225	Medium	CH ₂ wag
550	Strong	C-I stretch

Sample preparation: Neat liquid

Table 4: Mass Spectrometry Data for 1,6-Diiodohexane

m/z	Relative Intensity (%)	Assignment
338	2.5	[M] ⁺ (Molecular Ion)
211	100	[M-I] ⁺
169	15.2	[C ₅ H ₁₀ I] ⁺
83	34.8	[C ₆ H ₁₁] ⁺
55	55.4	[C ₄ H ₇] ⁺
41	42.0	[C ₃ H ₅] ⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

- Sample Preparation: Approximately 10-20 mg of **1,6-diiodohexane** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Typically, 1024 scans were co-added to achieve a sufficient signal-to-noise ratio.
- Data Processing: The raw data was processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for

both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

FTIR spectra were recorded on a Fourier Transform Infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

- Sample Preparation: A small drop of neat **1,6-diiodohexane** was placed directly onto the clean, dry surface of the ATR crystal.
- Data Acquisition: The spectrum was collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was then baseline corrected.

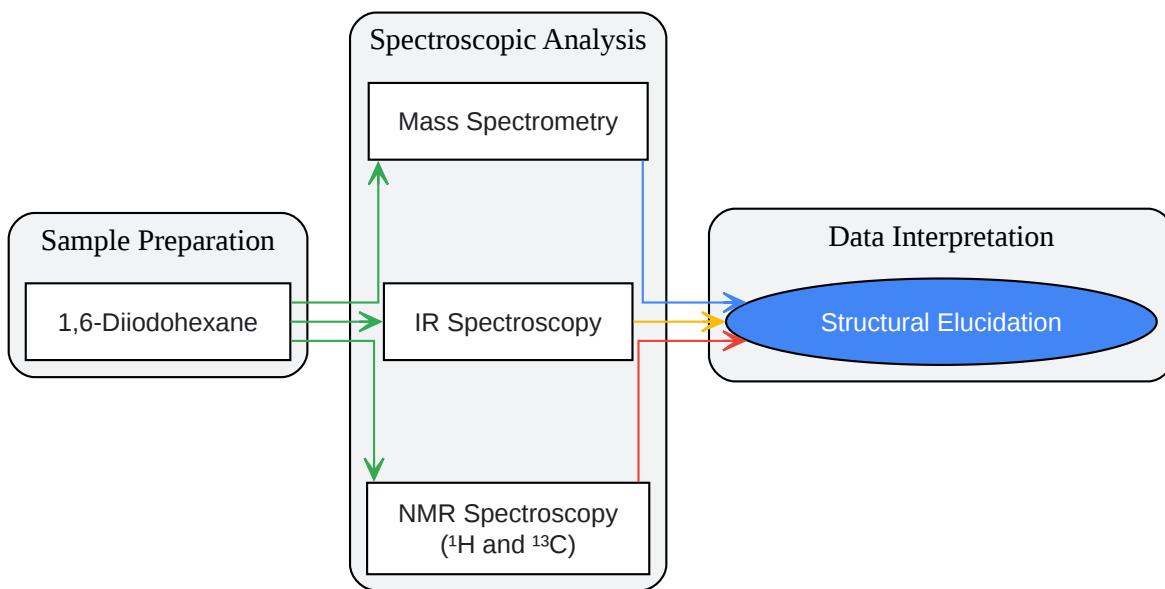
Mass Spectrometry (MS)

Electron Ionization Mass Spectra (EI-MS) were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).

- Sample Introduction: A dilute solution of **1,6-diiodohexane** in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ensure separation from any impurities.
- Ionization: As the compound eluted from the GC column, it entered the ion source of the mass spectrometer, where it was subjected to electron ionization at a standard energy of 70 eV.
- Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Detection: The ion current for each m/z value was detected and recorded to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates the workflow for the spectroscopic characterization of **1,6-diiodohexane**.



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Spectroscopic analysis workflow for **1,6-diiodohexane**.

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